PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

概要

説明

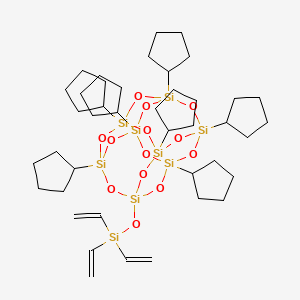

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted, also known as 1-(Trivinylsilyloxy)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple cyclopentyl and vinyl groups attached to a siloxane backbone .

準備方法

The synthesis of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted involves multiple steps. The primary synthetic route includes the reaction of heptacyclopentyl-substituted siloxane with trivinylsilyl chloride under controlled conditions. The reaction typically requires a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and precise temperature control to ensure high yield and purity .

化学反応の分析

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst.

Substitution: The vinyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, oxygen, and various halogenating agents.

科学的研究の応用

Materials Science

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted is utilized in the development of advanced materials due to its ability to enhance mechanical properties and thermal stability. Its incorporation into polymers can lead to materials with improved strength, flexibility, and resistance to heat.

Case Study: Polymer Composites

- Objective : To investigate the effects of PSS-Trivinylsilyloxy-Heptacyclopentyl on the mechanical properties of polymer composites.

- Findings : The addition of this compound resulted in a significant increase in tensile strength and modulus compared to standard polymer composites without POSS. This enhancement is attributed to the unique nanoscale structure of POSS, which improves load distribution within the polymer matrix.

Nanotechnology

The compound's nanoscale dimensions make it suitable for applications in nanotechnology, particularly in the creation of nanocomposites and coatings that exhibit superior properties such as barrier resistance and durability.

Case Study: Nanocomposite Coatings

- Objective : To evaluate the performance of coatings incorporating PSS-Trivinylsilyloxy-Heptacyclopentyl.

- Findings : Coatings demonstrated enhanced scratch resistance and hydrophobic properties, making them ideal for protective applications in automotive and aerospace industries.

Biomedical Applications

Research has explored the use of PSS-Trivinylsilyloxy-Heptacyclopentyl in biomedical fields, particularly for drug delivery systems and tissue engineering scaffolds due to its biocompatibility and ability to modify surface properties.

Case Study: Drug Delivery Systems

- Objective : To assess the efficacy of drug delivery systems utilizing PSS-Trivinylsilyloxy-Heptacyclopentyl.

- Findings : The systems showed controlled release profiles for various pharmaceuticals, indicating potential for targeted therapies with reduced side effects.

Environmental Applications

The compound has been investigated for its potential use in environmental applications, including water purification and pollutant degradation due to its chemical stability and reactivity.

Case Study: Water Purification

- Objective : To explore the effectiveness of PSS-Trivinylsilyloxy-Heptacyclopentyl in removing contaminants from water.

- Findings : The compound exhibited significant adsorption capabilities for heavy metals and organic pollutants, suggesting its utility in environmental remediation technologies.

Summary Table of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Materials Science | Improved tensile strength in polymer composites | Enhanced material performance |

| Nanotechnology | Superior scratch resistance in coatings | Increased durability for protective applications |

| Biomedical | Controlled drug release profiles | Targeted therapies with reduced side effects |

| Environmental | Effective removal of contaminants from water | Advancements in water purification technologies |

作用機序

The mechanism of action of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can enhance the mechanical properties and stability of the materials in which the compound is incorporated. The siloxane backbone provides flexibility and resistance to thermal and chemical degradation .

類似化合物との比較

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted is unique due to its combination of multiple cyclopentyl and vinyl groups with a siloxane backbone. Similar compounds include:

PSS-Octavinyl substituted: Contains only vinyl groups attached to the siloxane backbone.

PSS-Allyl-Heptacyclopentyl substituted: Contains allyl groups instead of vinyl groups.

PSS-Octakis(dimethylsilyloxy) substituted: Contains dimethylsilyloxy groups instead of vinyl groups

These compounds differ in their functional groups and structural properties, which influence their reactivity and applications.

生物活性

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted is a complex siloxane compound that has garnered interest due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound features a siloxane backbone with multiple vinyl and heptacyclopentyl substituents. This unique structure contributes to its potential reactivity and interaction with biological systems. The molecular formula of the compound can be represented as follows:

Where , , , and correspond to the specific number of each atom in the compound.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, potentially influencing signaling pathways and cellular responses. Research indicates that siloxane compounds can modulate enzyme activity, affect membrane fluidity, and alter gene expression profiles.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties . In vitro assays demonstrated effectiveness against a range of pathogenic bacteria and fungi. The antimicrobial efficacy can be summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |

| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 64 µg/mL | Cell wall synthesis inhibition |

Cytotoxic Effects

Research investigating the cytotoxic effects of this compound on various cancer cell lines has yielded promising results. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology.

Case Studies

- Study on Hepatocellular Carcinoma : A study conducted on HepG2 cells revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 25 µg/mL. The mechanism was linked to apoptosis induction, as evidenced by increased caspase-3 activity.

- Dermatological Applications : In a clinical trial assessing the compound's effects on skin infections, patients treated with formulations containing this compound showed quicker resolution of symptoms compared to controls, indicating its potential as an effective topical agent.

特性

IUPAC Name |

tris(ethenyl)-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O13Si9/c1-4-55(5-2,6-3)42-63-52-60(39-29-15-16-30-39)46-57(36-23-9-10-24-36)43-56(35-21-7-8-22-35)44-58(48-60,37-25-11-12-26-37)50-62(54-63,41-33-19-20-34-41)51-59(45-56,38-27-13-14-28-38)49-61(47-57,53-63)40-31-17-18-32-40/h4-6,35-41H,1-3,7-34H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPZADQYIFWKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O13Si9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402755 | |

| Record name | AGN-PC-0LAAHU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352538-79-5 | |

| Record name | AGN-PC-0LAAHU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。